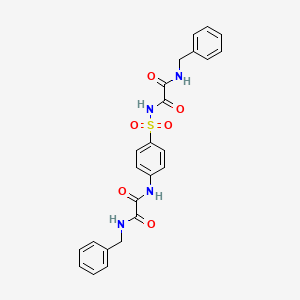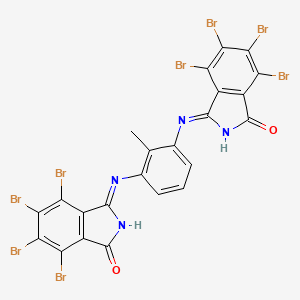
Tin, azidotriphenyl(2,4,6-trimethylpyridine)-, (TB-5-12)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tin, azidotriphenyl(2,4,6-trimethylpyridine)-, (TB-5-12)-: is a chemical compound with the molecular formula C26H26N4Sn and a molecular weight of 513.2214 . This compound is known for its unique structure, which includes a tin atom bonded to an azide group and a triphenyl(2,4,6-trimethylpyridine) moiety.
Métodos De Preparación
The synthesis of Tin, azidotriphenyl(2,4,6-trimethylpyridine)-, (TB-5-12)- typically involves the reaction of triphenyl(2,4,6-trimethylpyridine)tin with sodium azide under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Tin, azidotriphenyl(2,4,6-trimethylpyridine)-, (TB-5-12)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states of tin.
Reduction: It can be reduced to form lower oxidation states of tin.
Substitution: The azide group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Tin, azidotriphenyl(2,4,6-trimethylpyridine)-, (TB-5-12)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Tin, azidotriphenyl(2,4,6-trimethylpyridine)-, (TB-5-12)- involves its interaction with molecular targets through its azide and triphenyl(2,4,6-trimethylpyridine) groups. These interactions can lead to various chemical transformations, depending on the specific conditions and targets involved .
Comparación Con Compuestos Similares
Tin, azidotriphenyl(2,4,6-trimethylpyridine)-, (TB-5-12)- can be compared with other similar compounds such as:
Tin, azidotriphenylpyridine: Similar structure but without the trimethyl groups.
Tin, azidotriphenyl(2,4,6-trimethylbenzene): Similar structure but with a benzene ring instead of pyridine.
The uniqueness of Tin, azidotriphenyl(2,4,6-trimethylpyridine)-, (TB-5-12)- lies in its specific combination of azide and triphenyl(2,4,6-trimethylpyridine) groups, which confer distinct chemical properties and reactivity .
Propiedades
Número CAS |
83729-79-7 |
|---|---|
Fórmula molecular |
C26H26N4Sn |
Peso molecular |
513.2 g/mol |
Nombre IUPAC |
benzene;tin(4+);2,4,6-trimethylpyridine;azide |
InChI |
InChI=1S/C8H11N.3C6H5.N3.Sn/c1-6-4-7(2)9-8(3)5-6;3*1-2-4-6-5-3-1;1-3-2;/h4-5H,1-3H3;3*1-5H;;/q;4*-1;+4 |
Clave InChI |
IKEFBNMCHIHQEA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1)C)C.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.[N-]=[N+]=[N-].[Sn+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


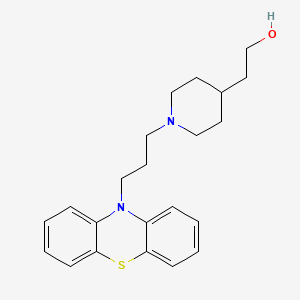
![N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-5-ethylsulfanyl-2,3-dimethoxybenzamide;oxalic acid](/img/structure/B12702477.png)
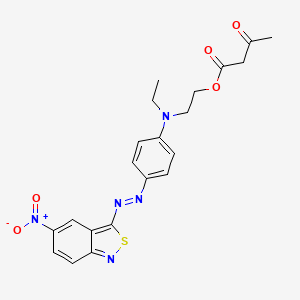
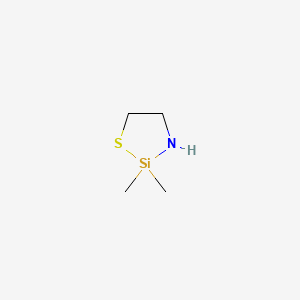
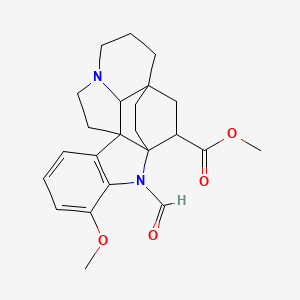
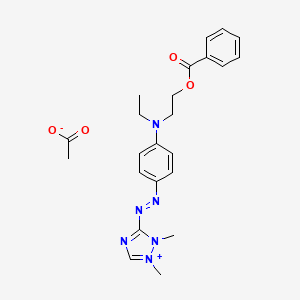

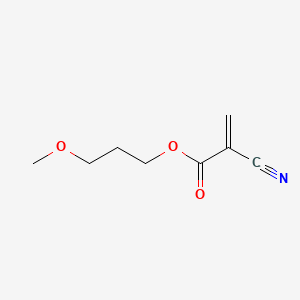
![2-[3-(3-Ethyl-3H-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-3-(2-hydroxyethyl)benzothiazolium bromide](/img/structure/B12702519.png)
